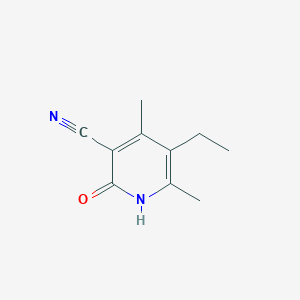
3-Cyano-5-ethyl-4,6-dimethyl-pyridin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethyl-4,6-dimethyl-3-cyano-2-pyridone is a heterocyclic compound belonging to the 2-pyridone family. This compound is characterized by its unique structure, which includes an ethyl group at the 5th position, methyl groups at the 4th and 6th positions, and a cyano group at the 3rd position on the pyridone ring. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-4,6-dimethyl-3-cyano-2-pyridone can be achieved through several methods. One common approach involves the cyclization of 1,3-dicarbonyl compounds with cyanoacetamides. For instance, the reaction between acetylacetone and malononitrile in the presence of a base such as triethylamine can yield the desired pyridone derivative . The reaction typically proceeds under reflux conditions in ethanol, and the use of catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) can enhance the yield .
Industrial Production Methods
Industrial production of 5-ethyl-4,6-dimethyl-3-cyano-2-pyridone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve efficiency and scalability. Additionally, the choice of solvents and catalysts can be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-4,6-dimethyl-3-cyano-2-pyridone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridone ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine or iodine can facilitate substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Conversion to amine derivatives.
Substitution: Formation of halogenated pyridone derivatives.
Scientific Research Applications
5-ethyl-4,6-dimethyl-3-cyano-2-pyridone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-ethyl-4,6-dimethyl-3-cyano-2-pyridone is largely dependent on its interaction with specific molecular targets. For instance, its antimicrobial activity may involve the inhibition of key enzymes or disruption of microbial cell membranes. The presence of the cyano group and the pyridone ring can facilitate binding to biological macromolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-cyano-4,6-dimethyl-2-pyridone: Lacks the ethyl group at the 5th position.
4,6-dimethyl-3-cyano-2-pyridone: Similar structure but without the ethyl group.
5-ethyl-3-cyano-2-pyridone: Lacks the methyl groups at the 4th and 6th positions.
Uniqueness
The unique combination of substituents in 5-ethyl-4,6-dimethyl-3-cyano-2-pyridone imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both ethyl and methyl groups, along with the cyano group, enhances its versatility in various applications .
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
5-ethyl-4,6-dimethyl-2-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H12N2O/c1-4-8-6(2)9(5-11)10(13)12-7(8)3/h4H2,1-3H3,(H,12,13) |
InChI Key |
HIWSARMPODIQQS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=O)C(=C1C)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




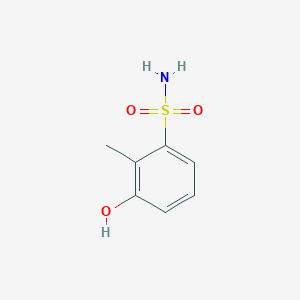
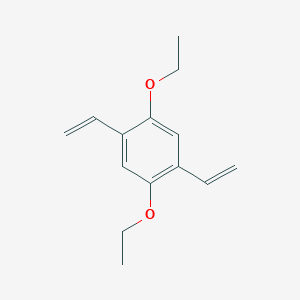
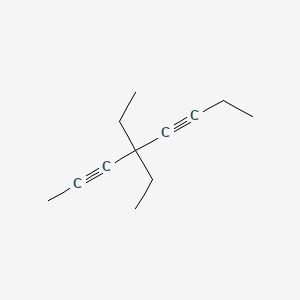



![2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13946058.png)
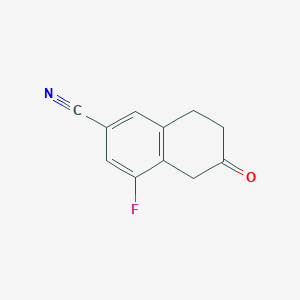
![1-(2-Methyl-2-azabicyclo[2.2.2]oct-5-en-6-yl)ethan-1-one](/img/structure/B13946068.png)

![3,5-Dichloro-2-[[2-(3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13946078.png)
![2H-1,2,3-Triazolo[4,5-b]quinoxaline](/img/structure/B13946091.png)
